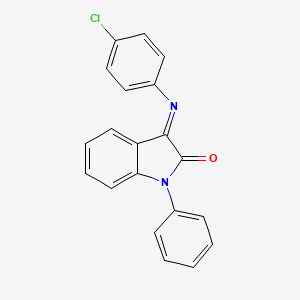![molecular formula C21H27NO10 B2419610 [3,4-ビス(アセチルオキシ)-5-アセトアミド-6-(4-メトキシフェノキシ)オキサン-2-イル]メチルアセテート CAS No. 1094684-35-1](/img/structure/B2419610.png)
[3,4-ビス(アセチルオキシ)-5-アセトアミド-6-(4-メトキシフェノキシ)オキサン-2-イル]メチルアセテート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3,4-Bis(acetyloxy)-5-acetamido-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate: is a complex organic compound with a unique structure that includes multiple functional groups such as acetyloxy, acetamido, and methoxyphenoxy
科学的研究の応用
Chemistry: In organic synthesis, [3,4-Bis(acetyloxy)-5-acetamido-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate can serve as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology and Medicine: The compound’s structure suggests potential biological activity, making it a candidate for drug development. It may exhibit properties such as anti-inflammatory or antimicrobial effects, although specific studies are required to confirm these activities.
Industry: In materials science, the compound can be used to create polymers or coatings with specific properties. Its functional groups can participate in polymerization reactions, leading to materials with unique mechanical or chemical characteristics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3,4-Bis(acetyloxy)-5-acetamido-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate typically involves multi-step organic reactions. One common approach is to start with a suitable oxan derivative and introduce the acetyloxy and acetamido groups through esterification and amidation reactions, respectively. The methoxyphenoxy group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyloxy and methoxyphenoxy groups.
Reduction: Reduction reactions can target the acetamido group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
作用機序
The mechanism by which [3,4-Bis(acetyloxy)-5-acetamido-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate exerts its effects depends on its interaction with molecular targets. For example, if used as a drug, it may bind to specific enzymes or receptors, altering their activity. The acetamido group can form hydrogen bonds with biological molecules, while the methoxyphenoxy group can participate in hydrophobic interactions.
類似化合物との比較
[3,4-Bis(acetyloxy)-5-amino-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate: Similar structure but with an amino group instead of an acetamido group.
[3,4-Bis(acetyloxy)-5-acetamido-6-(4-hydroxyphenoxy)oxan-2-yl]methyl acetate: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness: The presence of both acetyloxy and acetamido groups in [3,4-Bis(acetyloxy)-5-acetamido-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate makes it unique compared to its analogs. These functional groups provide distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
特性
IUPAC Name |
[5-acetamido-3,4-diacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO10/c1-11(23)22-18-20(30-14(4)26)19(29-13(3)25)17(10-28-12(2)24)32-21(18)31-16-8-6-15(27-5)7-9-16/h6-9,17-21H,10H2,1-5H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXMUXWOPDHTQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)OC)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2419527.png)
![2-benzamido-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2419529.png)
![2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B2419531.png)
![Methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide](/img/structure/B2419532.png)

![2-(4-fluorophenyl)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}acetamide](/img/structure/B2419534.png)
![2-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2419538.png)




![2-cyano-N-(furan-2-ylmethyl)-2-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]acetamide](/img/structure/B2419548.png)
![3-benzyl-2-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2419549.png)

